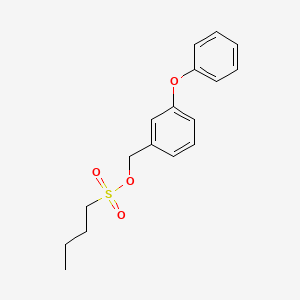
(3-Phenoxyphenyl)methyl butane-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Phenoxyphenyl)methyl butane-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a phenoxyphenyl group attached to a butane-1-sulfonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenoxyphenyl)methyl butane-1-sulfonate typically involves the reaction of (3-Phenoxyphenyl)methanol with butane-1-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
(3−Phenoxyphenyl)methanol+Butane−1−sulfonylchloride→(3−Phenoxyphenyl)methylbutane−1−sulfonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3-Phenoxyphenyl)methyl butane-1-sulfonate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols.
Oxidation: The phenoxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The phenoxyphenyl group can be reduced to form phenols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The reactions are typically carried out in anhydrous conditions.
Major Products Formed
Nucleophilic substitution: The major products are the corresponding substituted derivatives, such as amides, thioethers, or ethers.
Oxidation: The major products are oxidized derivatives such as quinones or carboxylic acids.
Reduction: The major products are reduced derivatives such as phenols or alcohols.
Aplicaciones Científicas De Investigación
(3-Phenoxyphenyl)methyl butane-1-sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. It can also be used as a reagent in various organic transformations.
Biology: It has potential applications in the study of enzyme inhibition and protein modification. It can be used to modify specific amino acid residues in proteins.
Industry: It can be used as a surfactant or emulsifying agent in various industrial processes.
Mecanismo De Acción
The mechanism of action of (3-Phenoxyphenyl)methyl butane-1-sulfonate depends on its specific application. In the context of enzyme inhibition, it can act as a competitive inhibitor by binding to the active site of the enzyme and preventing substrate binding. In the context of protein modification, it can react with specific amino acid residues, leading to changes in protein structure and function.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Phenoxyphenyl)methyl methane-1-sulfonate
- (3-Phenoxyphenyl)methyl ethane-1-sulfonate
- (3-Phenoxyphenyl)methyl propane-1-sulfonate
Uniqueness
(3-Phenoxyphenyl)methyl butane-1-sulfonate is unique due to the presence of the butane-1-sulfonate moiety, which can impart different chemical and physical properties compared to its shorter-chain analogs
Propiedades
Número CAS |
918313-30-1 |
|---|---|
Fórmula molecular |
C17H20O4S |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
(3-phenoxyphenyl)methyl butane-1-sulfonate |
InChI |
InChI=1S/C17H20O4S/c1-2-3-12-22(18,19)20-14-15-8-7-11-17(13-15)21-16-9-5-4-6-10-16/h4-11,13H,2-3,12,14H2,1H3 |
Clave InChI |
FJDZMXQVIVDJIP-UHFFFAOYSA-N |
SMILES canónico |
CCCCS(=O)(=O)OCC1=CC(=CC=C1)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


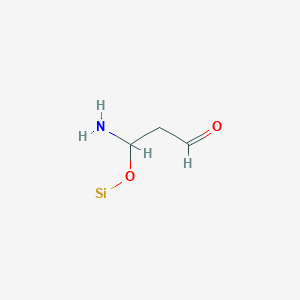
![9,9-Bis[(butylsulfanyl)methyl]-9H-fluorene](/img/structure/B14199984.png)

![2-[(2R,3R)-4,4-dimethoxy-3-(nitromethyl)butan-2-yl]-1,3-dioxane](/img/structure/B14199994.png)
![6-Methyltricyclo[3.2.0.0~2,7~]heptan-6-amine](/img/structure/B14199998.png)
![2-{[1-(4-Bromophenyl)but-3-en-1-yl]amino}phenol](/img/structure/B14200001.png)
![Benzenemethanamine, N-[2-methyl-2-(phenylseleno)propylidene]-](/img/structure/B14200004.png)
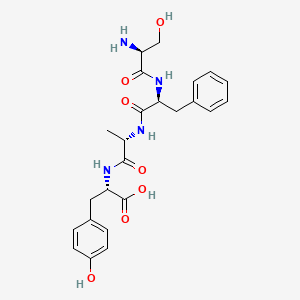
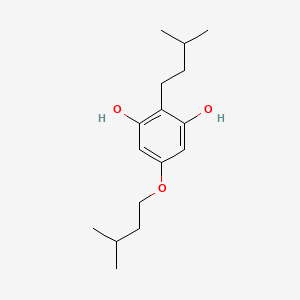
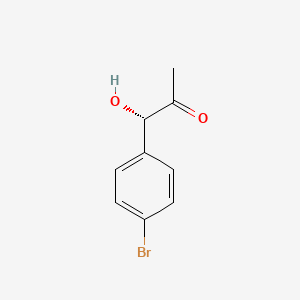
stannane](/img/structure/B14200014.png)
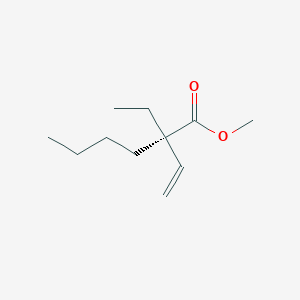
![5-Bromo-6-[5-phenyl-2-(propan-2-YL)thiophen-3-YL]-1,10-phenanthroline](/img/structure/B14200035.png)
![3-{[(5-Amino-1-methyl-1H-benzimidazol-2-yl)methyl]amino}propan-1-ol](/img/structure/B14200043.png)
